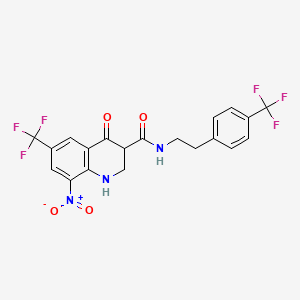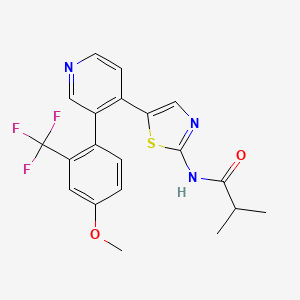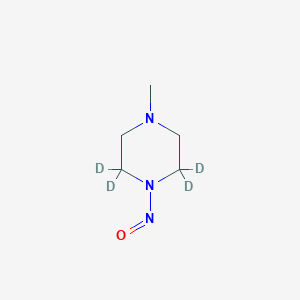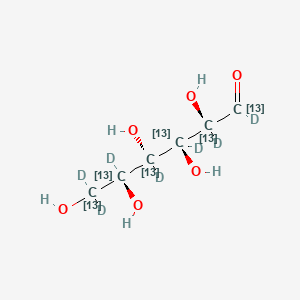
Glyceryl-D5 trihexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,2,3-triyl tripalmitate-d5 is a deuterium-labeled version of Propane-1,2,3-triyl tripalmitate, an endogenous metabolite. The compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise quantitation during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane-1,2,3-triyl tripalmitate-d5 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into Propane-1,2,3-triyl tripalmitate. The deuteration process involves replacing hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions under controlled conditions .
Industrial Production Methods
The industrial production of Propane-1,2,3-triyl tripalmitate-d5 typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle stable isotopes and ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propane-1,2,3-triyl tripalmitate-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: Deuterium atoms can be replaced with other atoms or groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Propane-1,2,3-triyl tripalmitate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the metabolic processes and pathways in living organisms.
Medicine: Used in drug development to study pharmacokinetics and metabolic profiles.
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of Propane-1,2,3-triyl tripalmitate-d5 involves its incorporation into metabolic pathways as a labeled compound. The deuterium atoms allow for precise tracking and quantitation of the compound in various biological and chemical processes. This helps in understanding the molecular targets and pathways involved in its metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,2,3-triyl tripalmitate: The non-deuterated version of the compound.
Propane-1,2,3-triyl tripalmitate-13C3: A carbon-13 labeled version of the compound
Uniqueness
Propane-1,2,3-triyl tripalmitate-d5 is unique due to its deuterium labeling, which provides distinct advantages in terms of stability and precision in scientific research. The deuterium atoms enhance the compound’s ability to serve as a tracer, making it highly valuable in studies involving metabolic pathways and drug development .
Eigenschaften
Molekularformel |
C51H98O6 |
|---|---|
Molekulargewicht |
812.3 g/mol |
IUPAC-Name |
[1,1,2,3,3-pentadeuterio-2,3-di(hexadecanoyloxy)propyl] hexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i46D2,47D2,48D |
InChI-Schlüssel |
PVNIQBQSYATKKL-JVEITNHCSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


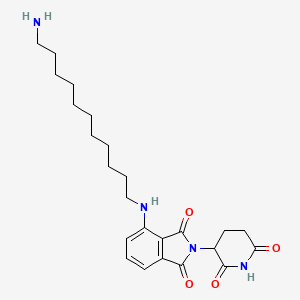
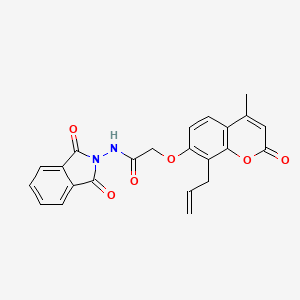
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)
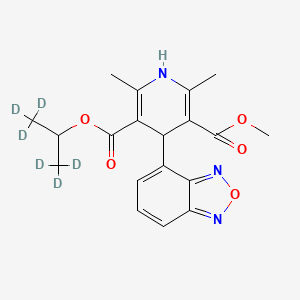
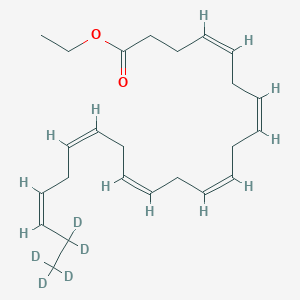
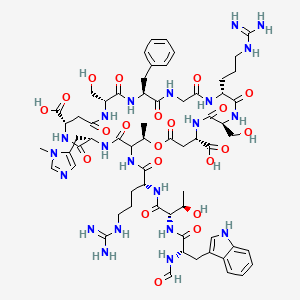
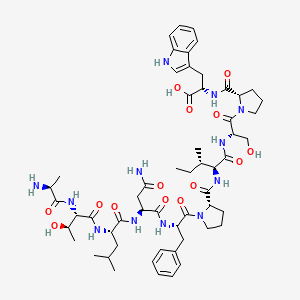
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)
